
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene is an organic compound with a unique structure that includes a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method is the bromination of 2-ethyl-4-(trifluoromethoxy)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or an aldehyde under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the bromine atom, forming a propyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include amines, ethers, or other substituted derivatives.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include propyl derivatives.
科学的研究の応用
1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or a building block in the study of biological systems, particularly in the development of new drugs or diagnostic tools.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .
類似化合物との比較
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Lacks the ethyl group, making it less complex.
Uniqueness: The presence of the ethyl group, bromopropyl group, and trifluoromethoxy group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
特性
分子式 |
C12H14BrF3O |
|---|---|
分子量 |
311.14 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-ethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-8-11(17-12(14,15)16)6-5-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
QNVRXKRZFKATDA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)OC(F)(F)F)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


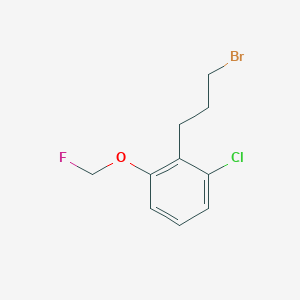
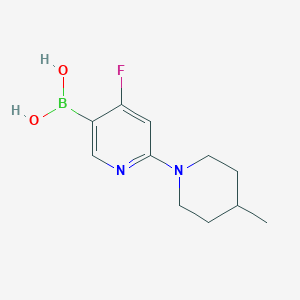

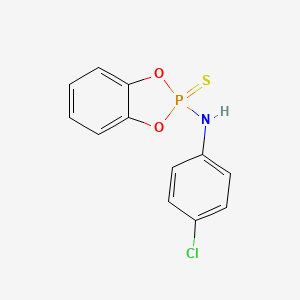
![4-Bromopyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B14073509.png)
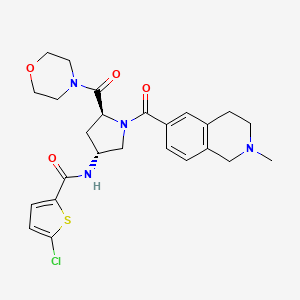
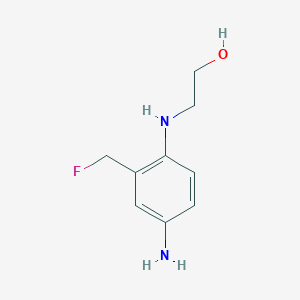
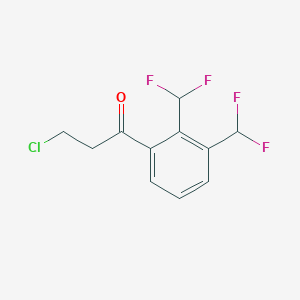
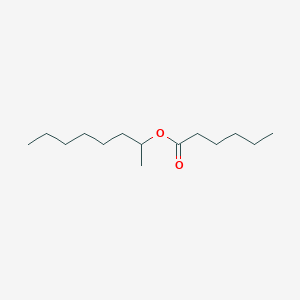
![Bis[3,5-bis(diethylamino)phenyl]methanone](/img/structure/B14073533.png)
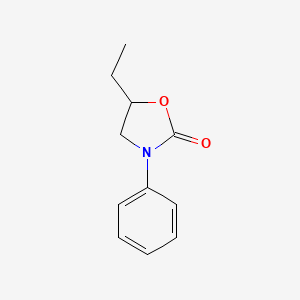
![benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexyl]carbamate](/img/structure/B14073538.png)
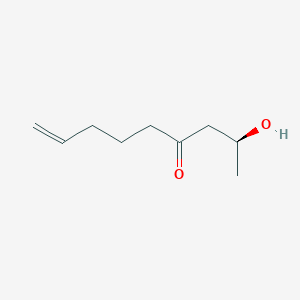
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
